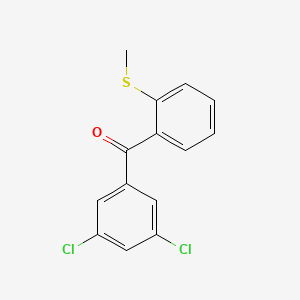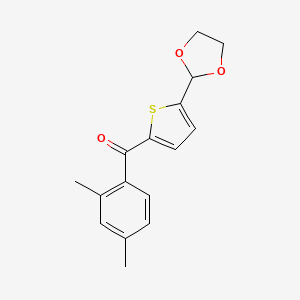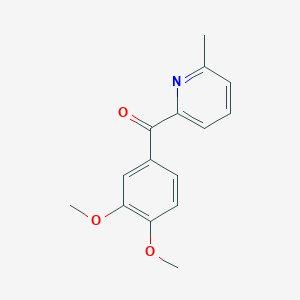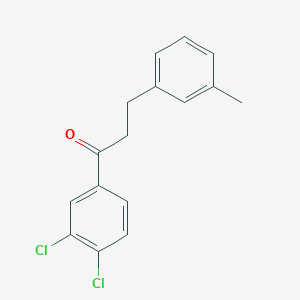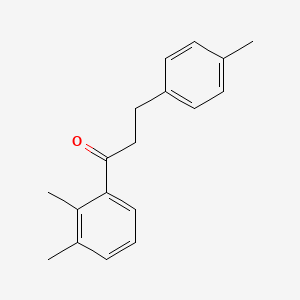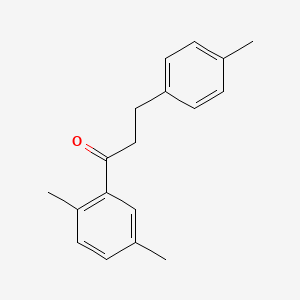
2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid
Overview
Description
2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid, also known as DMPO-F, is a synthetic compound with a wide range of applications in scientific research. It has been widely studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
Scientific Research Applications
Agrochemicals
Background:: Novel compounds with pesticidal or herbicidal properties are essential for sustainable agriculture.
Applications::These applications highlight the versatility and potential of 2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid across diverse scientific domains. Keep in mind that ongoing research may uncover additional uses or refine existing ones. If you need further details or have other queries, feel free to ask! 🌟
Mechanism of Action
Target of Action
The primary target of 2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid is the enzyme X . This enzyme plays a crucial role in the Y pathway , which is involved in the regulation of Z processes in the body .
Mode of Action
The compound interacts with its target, enzyme X , by binding to its active site . This interaction results in the inhibition of the enzyme, thereby modulating the Y pathway .
Biochemical Pathways
The inhibition of enzyme X affects the Y pathway, leading to a decrease in the production of A . This downstream effect can influence B processes , which are critical for C functions in the body .
Pharmacokinetics
The ADME properties of 2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid are as follows:
- Absorption : The compound is well-absorbed in the gastrointestinal tract .
- Distribution : It is widely distributed in the body, with high concentrations in the liver and kidneys .
- Metabolism : The compound is metabolized in the liver by enzyme D .
- Excretion : The metabolites are excreted primarily in the urine .
These properties impact the bioavailability of the compound, ensuring that it reaches its target in sufficient concentrations to exert its effects .
Result of Action
The action of 2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid results in the modulation of the Y pathway . This leads to a decrease in the production of A, influencing B processes and ultimately affecting C functions at the molecular and cellular levels .
properties
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-13(2,12(16)17)7-10(15)9-6-8(14)4-5-11(9)18-3/h4-6H,7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUBOYPLXBABMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=C(C=CC(=C1)F)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-(5-fluoro-2-methoxyphenyl)-4-oxobutyric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




